Difluoro-1,2,5-thiadiazole
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Overview
Description
Difluoro-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difluoro-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of difluorobenzene with thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization or distillation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound hydrides.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Difluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular functions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
- Difluorobenzothiadiazole
Comparison: Difluoro-1,2,5-thiadiazole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to other thiadiazoles. This makes it more suitable for applications requiring high stability and reactivity, such as in the development of advanced materials and pharmaceuticals .
Biological Activity
Difluoro-1,2,5-thiadiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in drug development.
Overview of this compound
This compound is characterized by the presence of two fluorine atoms and a thiadiazole ring structure. This unique configuration enhances its chemical reactivity and biological activity compared to other thiadiazole derivatives. The compound has been investigated for various applications, including antimicrobial, antiviral, and anticancer properties .
Antimicrobial Properties
This compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound exhibit enhanced antibacterial effects when halogenated. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin .
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole | E. coli | 31.25 | |
Chlorinated derivatives | S. aureus | 25 | |
Fluorinated derivatives | A. niger | 32–42 |
Antiviral Activity
Research has indicated that this compound derivatives possess antiviral properties against various viruses. The mechanism involves inhibition of viral replication through interaction with viral enzymes or host cell pathways. Specific studies have highlighted their potential against HIV and cytomegalovirus (HCMV) infections .
Anticancer Properties
This compound has been explored for its anticancer potential. Preclinical studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds function by inhibiting key cellular pathways involved in tumor growth and proliferation .
Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
5-Substituted phenyl derivatives | MCF7 | 10.28 | Apoptosis induction |
Hydroxamic acid derivatives | PC3 (prostate cancer) | Not specified | HDAC inhibition |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of fluorine enhances the compound's ability to form hydrogen bonds with enzyme active sites, leading to inhibition of critical pathways.
- Cellular Interaction : The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, promoting cell death and reducing tumor viability .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A series of difluoro-containing thiadiazoles were tested against E. coli and S. aureus. The results showed that fluorinated compounds exhibited superior antibacterial activity compared to their non-fluorinated counterparts.
- Anticancer Research : In vitro studies on this compound derivatives demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating potent antiproliferative activity.
Properties
Molecular Formula |
C2F2N2S |
---|---|
Molecular Weight |
122.10 g/mol |
IUPAC Name |
3,4-difluoro-1,2,5-thiadiazole |
InChI |
InChI=1S/C2F2N2S/c3-1-2(4)6-7-5-1 |
InChI Key |
HAWLVYUGSIZPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSN=C1F)F |
Origin of Product |
United States |
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